molecular formula C7H8O B072246 3,5-Cycloheptadien-1-one CAS No. 1121-65-9

3,5-Cycloheptadien-1-one

Cat. No. B072246
CAS RN: 1121-65-9
M. Wt: 108.14 g/mol
InChI Key: UNELZWLTCBQRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Cycloheptadien-1-one is an organic compound with the molecular formula C7H8O. It is a cyclic ketone that is used in various fields such as organic chemistry, medicinal chemistry, and materials science. This compound has attracted the attention of researchers due to its unique structure and versatile properties.

Mechanism Of Action

The mechanism of action of 3,5-Cycloheptadien-1-one is not well understood. However, it is believed to act as a Michael acceptor, which can undergo nucleophilic addition reactions with various nucleophiles such as amines and thiols.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,5-Cycloheptadien-1-one are not well studied. However, it has been reported to exhibit anti-inflammatory and analgesic activities. It has also been reported to exhibit antifungal and antibacterial activities.

Advantages And Limitations For Lab Experiments

The advantages of using 3,5-Cycloheptadien-1-one in lab experiments include its unique structure and versatile properties. It can be used as a precursor for the synthesis of various organic compounds and natural products. It can also be used in the development of new materials such as liquid crystals and conducting polymers. The limitations of using 3,5-Cycloheptadien-1-one in lab experiments include its high reactivity and instability.

Future Directions

There are several future directions for the research on 3,5-Cycloheptadien-1-one. One possible direction is the development of new synthetic methods for the preparation of this compound. Another direction is the study of its mechanism of action and its biochemical and physiological effects. Further research can also be done on the development of new materials using 3,5-Cycloheptadien-1-one as a precursor. Overall, the unique structure and properties of 3,5-Cycloheptadien-1-one make it a promising compound for future research in various fields.

Synthesis Methods

The synthesis of 3,5-Cycloheptadien-1-one can be achieved by several methods such as the Diels-Alder reaction, Friedel-Crafts acylation, and the Wittig reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride to form the intermediate, which is then converted to 3,5-Cycloheptadien-1-one. Friedel-Crafts acylation involves the reaction of cyclopentadiene with acetyl chloride in the presence of aluminum chloride. The Wittig reaction involves the reaction of cyclopentadiene with a phosphonium ylide to form the intermediate, which is then converted to 3,5-Cycloheptadien-1-one.

Scientific Research Applications

3,5-Cycloheptadien-1-one has been used in various scientific research applications. It has been used as a precursor for the synthesis of various organic compounds. It has also been used in the synthesis of natural products such as (-)-cannabidiol and (-)-cannabichromene. This compound has also been used in the development of new materials such as liquid crystals and conducting polymers.

properties

IUPAC Name

cyclohepta-3,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-7-5-3-1-2-4-6-7/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNELZWLTCBQRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149915
Record name 3,5-Cycloheptadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Cycloheptadien-1-one

CAS RN

1121-65-9
Record name 3,5-Cycloheptadien-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Cycloheptadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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